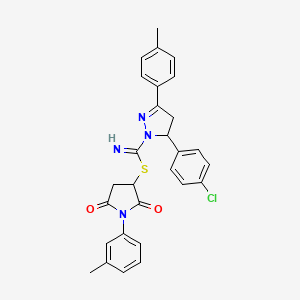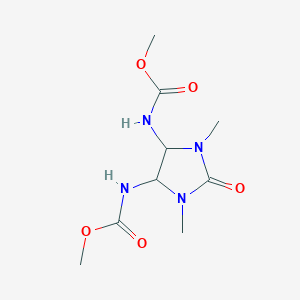![molecular formula C14H15N3O3 B4929230 5-{4-[ethyl(methyl)amino]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929230.png)
5-{4-[ethyl(methyl)amino]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{4-[ethyl(methyl)amino]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as EMABP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EMABP is a pyrimidine derivative that has been synthesized by numerous methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of EMABP is not fully understood, but studies suggest that it may work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. EMABP has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell growth and invasion. Additionally, EMABP has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
EMABP has been shown to have various biochemical and physiological effects. Studies have shown that EMABP can induce apoptosis, or programmed cell death, in cancer cells. Additionally, EMABP has been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells. EMABP has also been shown to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
EMABP has several advantages for lab experiments, including its stability and ease of synthesis. However, EMABP has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on EMABP. One direction is to further investigate its mechanism of action and its potential as an anticancer and anti-inflammatory agent. Another direction is to study the pharmacokinetics and pharmacodynamics of EMABP, including its absorption, distribution, metabolism, and excretion in the body. Additionally, future research could focus on developing novel derivatives of EMABP with improved properties and efficacy.
Synthesemethoden
EMABP can be synthesized using various methods, including the reaction of 4-(ethyl(methyl)amino)benzaldehyde with barbituric acid in the presence of a catalytic amount of acetic acid. Another method involves the reaction of ethyl acetoacetate with 4-(ethyl(methyl)amino)benzaldehyde in the presence of ammonium acetate. EMABP can also be synthesized using other methods, including the reaction of ethyl acetoacetate with 4-(ethyl(methyl)amino)benzaldehyde in the presence of piperidine.
Wissenschaftliche Forschungsanwendungen
EMABP has been studied for its potential therapeutic applications, including its use as an anticancer agent. EMABP has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, EMABP has been studied for its potential as an anti-inflammatory agent, with studies showing that EMABP can reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
5-[[4-[ethyl(methyl)amino]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-3-17(2)10-6-4-9(5-7-10)8-11-12(18)15-14(20)16-13(11)19/h4-8H,3H2,1-2H3,(H2,15,16,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMQBIBLXHTTAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl}-4-piperidinecarboxamide](/img/structure/B4929158.png)

![5-[(5-chloro-2-thienyl)methylene]-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929175.png)
![2-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4929178.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloride](/img/structure/B4929195.png)

![3-[(2-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B4929209.png)



![N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B4929260.png)